molecular formula C17H21N5O3 B2510092 3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034498-82-1

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2510092
CAS No.: 2034498-82-1
M. Wt: 343.387
InChI Key: IYEJNGIBCNPVLF-UHFFFAOYSA-N
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Description

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further connected to an acetylpiperidine moiety

Biochemical Analysis

Biochemical Properties

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that have a high affinity for nitrogen-containing heterocycles . These interactions often involve hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazine and pyrrolidine derivatives.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting the central nervous system.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is an organic compound characterized by a complex structure featuring a pyrazine ring, a nitrile group, and an ether linkage to a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular signaling pathways.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-(1-acetylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula is C17H21N5O3C_{17}H_{21}N_5O_3, and it possesses several functional groups that contribute to its reactivity and biological activity.

PropertyDescription
Molecular Weight353.38 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ReactionsCan undergo oxidation, reduction, and substitution

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those that have a high affinity for nitrogen-containing heterocycles. The compound's pyrrolidine component is known to modulate enzyme activity, which can influence metabolic pathways and cellular functions.

Cellular Effects

The compound has been shown to affect several cellular processes:

  • Cell Signaling : It modulates key signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.
  • Gene Expression : There is evidence suggesting that it can alter gene expression profiles in various cell types, potentially impacting cellular responses to stimuli.

Study on Antagonistic Properties

A study focused on related piperidine derivatives highlighted the potential of compounds similar to this compound as antagonists for the NK3 receptor. These receptors are implicated in various neurological disorders such as depression and anxiety. The findings suggest that structural modifications could enhance binding affinity and selectivity for these receptors .

Structure–Activity Relationship (SAR)

In another study exploring the SAR of piperidine derivatives, compounds were synthesized and evaluated for their inhibitory activities against specific enzymes like cathepsin K. The results showed that modifications to the piperidine structure significantly impacted biological activity, with some derivatives exhibiting potent inhibitory effects comparable to established drugs .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound TypeSimilaritiesUnique Features
Pyrrolopyrazine DerivativesShare structural motifs and biological activitiesUnique combination of functional groups
Indole DerivativesAromatic structures with diverse activitiesDistinct pharmacological profiles

Properties

IUPAC Name

3-[1-(1-acetylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12(23)21-7-2-13(3-8-21)17(24)22-9-4-14(11-22)25-16-15(10-18)19-5-6-20-16/h5-6,13-14H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEJNGIBCNPVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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